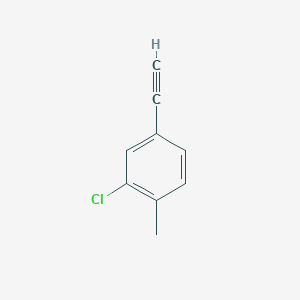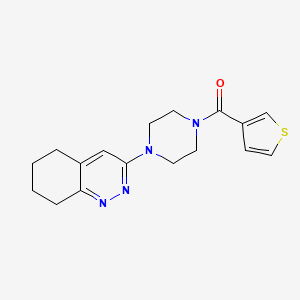![molecular formula C16H10ClF3N2O B2884221 1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one CAS No. 2061726-45-0](/img/structure/B2884221.png)
1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one is a highly specialized chemical compound characterized by a pyrrolo[2,3-b]pyridine core with chloro and trifluoromethyl substitutions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by introduction of the chloro and trifluoromethyl groups. A common approach might start with the formation of the pyrrolo[2,3-b]pyridine through a cyclization reaction. Subsequent chlorination and trifluoromethylation can be performed using reagents such as N-chlorosuccinimide (NCS) and trifluoromethyl iodide (CF3I) under appropriate conditions. Industrial Production Methods: Industrial-scale production would require optimization of each step to maximize yield and purity. This could involve high-throughput screening of catalysts, reaction times, temperatures, and solvent systems.
化学反应分析
Types of Reactions: 1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one can undergo various reactions:
Oxidation: Introducing oxygen atoms into the molecule, which might involve reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Removing oxygen atoms or adding hydrogen, often using hydrogen gas (H2) with a catalyst or sodium borohydride (NaBH4).
Substitution: Replacing one functional group with another, such as halogen exchange reactions using reagents like sodium iodide (NaI).
Common Reagents and Conditions: The compound reacts under specific conditions, usually involving organic solvents like dichloromethane (DCM) and catalysts like palladium on carbon (Pd/C) for hydrogenation.
Major Products Formed: These reactions can yield various derivatives depending on the reactants used, such as hydroxylated, halogenated, or hydrogenated products.
科学研究应用
This compound holds significant promise in various scientific domains:
Chemistry: As a building block for more complex molecules, especially in the synthesis of heterocyclic compounds.
Biology: Potential inhibitor for certain enzymes or receptors, making it valuable in drug discovery.
Medicine: Preliminary studies may show efficacy in treating specific diseases or conditions, possibly due to its binding affinity with biological targets.
Industry: Its stability and reactivity profile could make it useful in the development of new materials or as a catalyst in organic reactions.
作用机制
The mechanism by which 1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one exerts its effects typically involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. The trifluoromethyl group can enhance lipophilicity, potentially improving cell membrane permeability.
相似化合物的比较
Compared to other pyrrolopyridine derivatives, 1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one stands out due to its unique combination of functional groups:
Chlorine Substitution: Offers unique reactivity compared to compounds without this group.
Trifluoromethyl Group: Enhances the compound's metabolic stability and membrane permeability.
Similar Compounds: Includes other pyrrolopyridine derivatives such as 1H-pyrrolo[2,3-b]pyridine itself, and compounds like 1-(pyrrolo[2,3-b]pyridin-1-yl)-2-phenylethan-1-one.
属性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-13-9-22(14(23)6-10-4-2-1-3-5-10)15-12(13)7-11(8-21-15)16(18,19)20/h1-5,7-9H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAUFKWWPZXBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N2C=C(C3=C2N=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
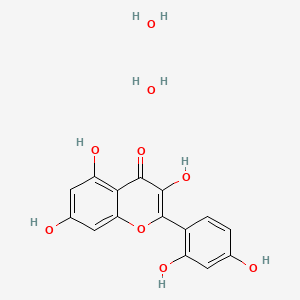
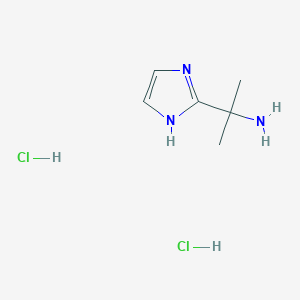
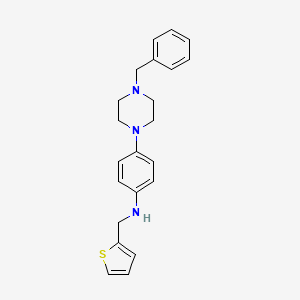
![8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2884146.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2884147.png)
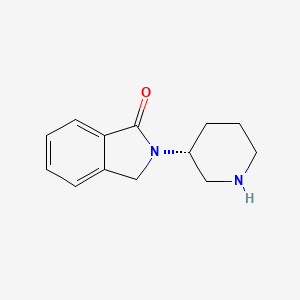
![3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2884149.png)
![2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2884150.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea](/img/structure/B2884153.png)
![methyl 3-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate](/img/structure/B2884154.png)
![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2884155.png)

